1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
CAS No.: 1394041-30-5
Cat. No.: VC2580779
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394041-30-5 |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | 1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile |
| Standard InChI | InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 |
| Standard InChI Key | OHWRGMHXQWAJAZ-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC(C2)(C1C#N)C)C |
| Canonical SMILES | CC1(C2CCC(C2)(C1C#N)C)C |
Introduction
Chemical Identity and Structural Characteristics
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile belongs to the class of bicyclic compounds with a distinctive molecular architecture that contributes to its chemical behavior and biological interactions.
Basic Identification Parameters
The compound is uniquely identified through several standard chemical identifiers that allow for proper classification and referencing in scientific literature:
| Parameter | Value |
|---|---|
| CAS Number | 1394041-30-5 |
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| Primary Use | Research and Development |
This nitrile-containing molecule features a bicycloheptane framework with three methyl groups strategically positioned at carbon positions 1 and 3 (with two methyl groups at position 3), and a carbonitrile functional group at position 2. The systematic arrangement of these functional groups creates a distinctive three-dimensional configuration that influences its reactivity profile and potential applications in various fields.
Structural Features and Significance
The compound's structure consists of a norbornane skeleton (bicyclo[2.2.1]heptane) modified with three methyl substituents and a carbonitrile group. This rigid bicyclic structure creates a well-defined spatial arrangement that contributes significantly to its stability and specific three-dimensional orientation. The presence of the nitrile group (-C≡N) imparts distinctive reactive properties to the molecule, making it valuable in various synthetic pathways and potential biological applications. Its constrained structure limits conformational flexibility, potentially enhancing selective binding to biological targets.
Synthesis Methodologies
The production of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile involves sophisticated organic chemistry techniques under carefully controlled conditions.
General Synthetic Approaches
| Parameter | Considerations |
|---|---|
| Temperature Control | Must be precisely regulated to favor desired product formation |
| Solvent Selection | Solvents compatible with nitrile chemistry that facilitate reaction completion |
| Reaction Time | Optimized to maximize yield while minimizing side products |
| Catalyst Usage | Appropriate catalysts that direct the reaction toward desired pathways |
Purification and Quality Control
Commercial samples of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile are typically available at 95% purity as indicated by suppliers like AK Scientific . Purification techniques likely involve chromatographic methods to isolate the desired compound from potential synthesis byproducts. Quality control is essential, particularly when the compound is intended for research applications that demand high purity standards.
Applications in Medicinal Chemistry
The unique structural features of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile make it valuable in pharmaceutical research and development.
Role as a Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of:
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Novel analgesics (pain-relieving medications)
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Anti-inflammatory agents
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Compounds that modulate cannabinoid signaling pathways
Its bicyclic structure facilitates unique interactions with biological targets, potentially improving the efficacy and selectivity of derived therapeutic compounds. The carbonitrile functional group provides a reactive site for further chemical modifications, allowing medicinal chemists to incorporate this scaffold into more complex molecular architectures.
Case Study: Development of Analgesic Compounds
Research has documented the synthesis of analgesic compounds derived from 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, highlighting how modifications at the nitrile position affected pain relief efficacy and side effect profiles. These structure-activity relationship studies provide valuable insights for medicinal chemists seeking to optimize therapeutic compounds for pain management. The rigidity of the bicyclic scaffold may contribute to more predictable binding to target proteins compared to more flexible molecular frameworks.
Biological Activity and Pharmacological Properties
Interactions with Cannabinoid Receptors
Research indicates that 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile and its derivatives demonstrate potential biological activities, particularly interactions with cannabinoid receptors. Specifically, the compound has shown interaction with the CB2 receptor, suggesting therapeutic potential in modulating cannabinoid signaling pathways. This selectivity for CB2 receptors is particularly valuable in medicinal chemistry as it potentially allows for:
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Pain management effects without psychoactive properties
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Anti-inflammatory activities
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Immunomodulatory effects
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Potential neuroprotective properties
Structure-Activity Relationship Studies
The specific arrangement of functional groups within the 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile structure contributes to its biological activity profile. Research focused on this compound provides insights into how slight modifications of the base structure can significantly alter biological responses, offering a valuable template for drug discovery efforts targeting cannabinoid and related receptor systems.
Physical and Chemical Properties
Physical Characteristics
Understanding the physical properties of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is essential for proper handling and application in research settings:
Chemical Reactivity
The presence of the carbonitrile functional group confers specific chemical reactivity patterns to this compound:
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Potential for hydrolysis under appropriate conditions to form carboxylic acids
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Susceptibility to reduction reactions that can convert the nitrile to primary amines
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Ability to participate in various addition reactions typical of nitrile chemistry
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Possible involvement in cycloaddition reactions due to the triple bond character
Current Research Directions and Future Perspectives
Emerging Research Applications
Current scientific investigations involving 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile continue to expand our understanding of its potential applications:
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Ongoing medicinal chemistry studies exploring its value as a scaffold for novel therapeutics
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Investigation of structure-activity relationships to optimize biological activity
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Exploration of additional synthetic pathways to improve production efficiency
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Assessment of potential applications beyond pharmaceutical development
Future Research Opportunities
Several promising research directions could further enhance the utility of this compound:
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Development of more selective CB2 receptor modulators based on the bicyclic scaffold
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Creation of novel pain management therapeutics with improved side effect profiles
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Exploration of applications in materials science leveraging its unique structural features
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Computational studies to better understand its binding interactions with biological targets
The continued investigation of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile represents an opportunity to expand the chemical toolkit available to researchers across multiple scientific disciplines, potentially leading to breakthroughs in therapeutic development and other applications.
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